2-Hydroxy-6-methylbenzenesulfonic acid

Description

Historical Context of Substituted Benzenesulfonic Acid Chemistry

The study of benzenesulfonic acids is a cornerstone of modern organic chemistry, with its roots tracing back to the 19th century. The direct introduction of a sulfonic acid group onto an aromatic ring, a reaction known as aromatic sulfonation, has been described as one of the most vital reactions in industrial organic chemistry. wikipedia.orgchemicalbook.com Initially, sulfonation was achieved using concentrated sulfuric acid, a process fundamental to the burgeoning synthetic dye industry. google.comgoogle.com

Historically, the sulfonation of benzene (B151609) and its simple derivatives like toluene (B28343) and phenol (B47542) was pivotal. For instance, the alkali metal salt of benzenesulfonic acid was a key intermediate in the industrial production of phenol through a process called alkaline fusion. wikipedia.orggoogle.com This process involved reacting the sulfonate salt with sodium hydroxide (B78521) at high temperatures. wikipedia.org The reversibility of the sulfonation reaction also proved useful; the sulfonic acid group could be removed by heating with aqueous acid, a process known as desulfonation. wikipedia.org This characteristic allowed sulfonic acids to be used as directing groups or temporary protecting groups in complex syntheses. wikipedia.org

Early research also grappled with the challenges of regioselectivity—controlling the position of the sulfonic acid group on a substituted benzene ring. The position of substitution is influenced by the nature of existing substituents and reaction conditions such as temperature and acid concentration. rsc.orgresearchgate.net For example, the sulfonation of toluene typically yields a mixture of ortho- and para-toluenesulfonic acids, with the meta isomer being a minor product under normal conditions. researchgate.net The ability to manipulate these outcomes to selectively synthesize a desired isomer has been a persistent goal in the field. researchgate.net

Contemporary Research Significance and Scope of 2-Hydroxy-6-methylbenzenesulfonic Acid

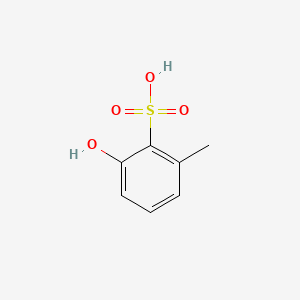

This compound, also known as metacresol-2-sulfonic acid, is a member of the substituted benzenesulfonic acid family. nih.gov Its structure, featuring a hydroxyl group, a methyl group, and a sulfonic acid group on a benzene ring, makes it a subject of interest for studying the interplay of these functional groups on the molecule's chemical properties and reactivity.

The contemporary significance of compounds like this compound often lies in their role as intermediates in the synthesis of more complex molecules. googleapis.com Substituted benzenesulfonic acids are utilized in various applications, including as catalysts in organic reactions and as building blocks for pharmaceuticals and detergents. researchgate.netscientific.net

The specific arrangement of substituents in this compound—with the bulky sulfonic acid and methyl groups flanking the hydroxyl group—presents a unique steric and electronic environment. This structure can influence its acidity, solubility, and reactivity in comparison to other isomers like 2-hydroxy-5-methylbenzenesulfonic acid (p-cresol-sulfonic acid) or 4-hydroxy-2-methylbenzenesulfonic acid. chemicalbook.comcas.org Research into such molecules helps to build a more comprehensive understanding of structure-property relationships in aromatic compounds. While extensive literature on this specific isomer is not widespread, its properties can be inferred from and compared to related, more studied compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈O₄S |

| Molecular Weight | 188.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | 69103-65-7 |

| Synonyms | Metacresol-2-sulfonic acid, m-Cresol (B1676322) sulfonic acid |

Data sourced from PubChem. nih.gov

Fundamental Research Questions and Challenges Pertaining to this compound

The study of this compound is accompanied by several fundamental research questions and challenges, many of which are characteristic of substituted aromatic chemistry.

A primary challenge is its selective synthesis. The direct sulfonation of m-cresol (3-methylphenol) would be the most direct route; however, sulfonation reactions are notorious for producing mixtures of isomers. Controlling the reaction conditions (e.g., sulfonating agent, temperature, reaction time) to favor the introduction of the sulfonic acid group at the C-2 position, ortho to the hydroxyl group and meta to the methyl group, over other possible positions (C-4 or C-6) is a significant synthetic hurdle. Side reactions, such as the formation of sulfones, further complicate the synthesis and purification processes. chemicalbook.comresearchgate.net

Another area of research involves the precise characterization of its chemical and physical properties. While basic data exists, a deeper investigation into its acidity (pKa value), crystal structure, and spectroscopic profile would provide valuable insights. Understanding the intramolecular interactions, such as potential hydrogen bonding between the ortho-hydroxyl and sulfonic acid groups, is crucial for explaining its reactivity. researchgate.net Theoretical studies using methods like Density Functional Theory (DFT) can complement experimental findings to elucidate the structural factors that determine its properties. researchgate.net

Finally, exploring the potential applications of this compound remains an open field. Its unique substitution pattern could impart novel catalytic activity or make it a useful precursor for specialized polymers or ligands for metal complexes. Investigating its reactivity in derivatization reactions, such as conversion to the corresponding sulfonyl chloride, sulfonamide, or sulfonate esters, could unlock new synthetic pathways and applications. wikipedia.org These research avenues are essential for fully realizing the scientific value of this specific substituted benzenesulfonic acid.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| 2-Acetoxy-6-naphthoic acid | C₁₃H₁₀O₄ |

| This compound | C₇H₈O₄S |

| 2-Hydroxy-5-methylbenzenesulfonic acid | C₇H₈O₄S |

| 4-Hydroxy-2-methylbenzenesulfonic acid | C₇H₈O₄S |

| Anisole | C₇H₈O |

| Benzene | C₆H₆ |

| Benzenesulfonic acid | C₆H₆O₃S |

| m-Cresol (3-methylphenol) | C₇H₈O |

| Phenol | C₆H₅OH |

| Sulfuric acid | H₂SO₄ |

| Toluene | C₇H₈ |

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-6-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4,8H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLIHNXQTJXBDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388491 | |

| Record name | 2-hydroxy-6-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69103-65-7 | |

| Record name | 2-Hydroxy-6-methylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069103657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-hydroxy-6-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXY-6-METHYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q16EQ83BQD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Hydroxy 6 Methylbenzenesulfonic Acid

Regioselective Sulfonation Strategies for Methylphenols

The introduction of a sulfonic acid group onto an aromatic ring, known as sulfonation, is a cornerstone of electrophilic aromatic substitution reactions. numberanalytics.com In the case of substituted phenols like m-cresol (B1676322), the directing effects of the existing functional groups—the hydroxyl (-OH) and methyl (-CH₃) groups—govern the position of the incoming sulfonyl group. Both the hydroxyl and methyl groups are activating and ortho-, para-directing. stackexchange.com This inherent electronic preference leads to a mixture of isomers, making the regioselective synthesis of 2-hydroxy-6-methylbenzenesulfonic acid a challenging endeavor.

Directed Sulfonation of m-Cresol for this compound Synthesis

The synthesis of this compound from m-cresol requires the sulfonation to occur at the carbon atom ortho to the hydroxyl group and meta to the methyl group. The primary challenge lies in overcoming the formation of the thermodynamically favored 4-sulfonated and other isomers. The distribution of products in the sulfonation of aromatic compounds is often dictated by the principles of kinetic versus thermodynamic control. numberanalytics.comwikipedia.org

Under kinetic control , which typically involves lower reaction temperatures, the product that is formed fastest is favored. stackexchange.comyoutube.com This is usually the isomer resulting from the attack at the least sterically hindered, yet electronically activated, position. In the case of m-cresol, the positions ortho (2 and 6) and para (4) to the strongly activating hydroxyl group are electronically favored. stackexchange.com The 4-position is often the major product under milder conditions due to a balance of electronic activation and accessibility.

Conversely, under thermodynamic control , which involves higher reaction temperatures and longer reaction times, the most stable product is favored. stackexchange.comthecatalyst.org The sulfonation reaction is reversible, and at elevated temperatures, the initially formed kinetic product can revert to the starting material and then react to form a more stable isomer. masterorganicchemistry.com The stability of the final product can be influenced by factors such as steric interactions and intramolecular hydrogen bonding. It is plausible that the this compound isomer could be favored under thermodynamic control due to potential stabilizing intramolecular hydrogen bonding between the hydroxyl and sulfonic acid groups, despite the steric hindrance from the adjacent methyl group. An analogous situation is observed in the sulfonation of naphthalene, where the alpha-sulfonic acid is the kinetic product at lower temperatures, while the more stable beta-sulfonic acid is the thermodynamic product at higher temperatures. thecatalyst.org

Optimization of Sulfonating Agents and Reaction Conditions

The choice of sulfonating agent and the optimization of reaction parameters are critical for maximizing the yield of the desired isomer.

Sulfonating Agents: Commonly employed sulfonating agents include:

Concentrated Sulfuric Acid (H₂SO₄): A widely used and cost-effective agent. google.com

Oleum (Fuming Sulfuric Acid, H₂SO₄·xSO₃): A more potent agent containing dissolved sulfur trioxide (SO₃), which is the active electrophile. masterorganicchemistry.com

Chlorosulfonic Acid (ClSO₃H): A highly reactive agent that can lead to faster reaction rates but may also be less selective. google.comgoogle.com

The reactivity of these agents generally follows the order: Chlorosulfonic Acid > Oleum > Concentrated Sulfuric Acid. The selection of the agent will influence the reaction conditions required. For instance, a more reactive agent might allow for lower reaction temperatures, potentially favoring the kinetic product.

Reaction Conditions: The following table summarizes the key reaction parameters and their potential influence on the regioselectivity of m-cresol sulfonation.

| Parameter | Condition | Expected Outcome on Regioselectivity | Rationale |

| Temperature | Low (e.g., 0-25 °C) | Favors kinetic product (likely 4-sulfonated isomer) | The reaction pathway with the lowest activation energy is preferred. youtube.com |

| High (e.g., >100 °C) | Favors thermodynamic product (potentially 6-sulfonated isomer) | Allows for equilibrium to be established, leading to the most stable isomer. thecatalyst.org | |

| Solvent | Non-polar vs. Polar | Can influence the solubility of intermediates and the transition state energies. A mixed solvent system of a dialkyl carbonate and an aliphatic hydrocarbon has been shown to facilitate product recovery and improve yield in phenol (B47542) sulfonation. google.com | Solvent effects can alter the relative rates of formation of different isomers. |

| Reaction Time | Short | Favors kinetic product | Insufficient time for the reaction to reach thermodynamic equilibrium. |

| Long | Favors thermodynamic product | Allows for the reversible sulfonation reaction to proceed to the most stable isomer. nih.gov |

Systematic studies, such as those employing response surface methodology (RSM), could be beneficial for the precise optimization of these parameters to maximize the yield of this compound. cardiff.ac.uk

Novel Synthetic Pathways

To overcome the limitations of conventional sulfonation methods, researchers have explored novel synthetic routes that can offer improved yields, selectivity, and milder reaction conditions.

Ultrasonically Assisted Sulfonation Techniques

Ultrasound-assisted organic synthesis has emerged as a powerful tool for enhancing reaction rates and yields. The application of ultrasound can promote the formation of reactive species and increase mass transfer. nih.govnih.gov Research has demonstrated that the sulfonation of aromatic compounds, including phenols, can be effectively carried out under ultrasonic irradiation. scirp.orgsemanticscholar.orgresearchgate.net This technique often leads to shorter reaction times and can be performed at ambient temperature, which can be advantageous for controlling regioselectivity. The mechanical and chemical effects of acoustic cavitation generated by ultrasound can disrupt intermolecular forces and enhance the penetration of the sulfonating agent. nih.gov

Application of Vilsmeier-Haack Conditions in Aromatic Sulfonation

The Vilsmeier-Haack (V-H) reagent, typically used for formylation reactions, has been ingeniously adapted for sulfonation. organic-chemistry.org A methodology for the sulfonation of aromatic compounds like phenols and anilines is triggered by the V-H reagent (prepared from DMF and POCl₃ or SOCl₂) in the presence of sodium bisulfite (NaHSO₃). scirp.orgsemanticscholar.orgresearchgate.net This approach has been successfully combined with ultrasonic assistance to afford aromatic sulfonic acids in very good yields at room temperature. The V-H reagent is believed to generate an electrophilic iminium cation which then facilitates the sulfonation process. scirp.org

The following table outlines a general procedure for the ultrasonically assisted sulfonation of phenols using Vilsmeier-Haack conditions, which could be adapted for m-cresol.

| Step | Procedure |

| 1. V-H Reagent Preparation | Freshly prepared by the slow, dropwise addition of POCl₃ or SOCl₂ to chilled dimethylformamide (DMF) in acetonitrile (B52724). scirp.orgsemanticscholar.org |

| 2. Reaction Mixture | The substrate (e.g., m-cresol) and NaHSO₃ are added to the freshly prepared V-H reagent. scirp.org |

| 3. Sonication | The reaction mixture is subjected to ultrasonic irradiation in a sonicator bath at room temperature. scirp.orgsemanticscholar.org |

| 4. Work-up | The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated through standard procedures. semanticscholar.org |

This novel method presents a promising alternative to traditional sulfonation, offering high efficiency under mild conditions.

Isolation and Purification Methodologies

The successful synthesis of this compound is contingent upon effective isolation and purification from the reaction mixture, which may contain unreacted starting materials, the sulfonating agent, and other isomeric products.

Crystallization: Recrystallization is a fundamental technique for purifying solid organic compounds. The crude product can be dissolved in a suitable solvent or solvent mixture at an elevated temperature, and upon cooling, the desired isomer crystallizes out, leaving impurities in the solution. mdpi.com The choice of solvent is critical and is determined by the solubility profile of the target compound and its impurities. For sulfonic acids, aqueous solutions or mixtures of water with organic solvents are often employed. The addition of additives can sometimes be used to control the polymorphic outcome of crystallization. mdpi.com

Chromatographic Separation: Chromatography is a powerful technique for separating mixtures based on the differential partitioning of components between a stationary phase and a mobile phase. vurup.sk

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used method for the separation and analysis of isomeric mixtures. osha.gov Reverse-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is often suitable for separating polar compounds like sulfonic acids. The separation of cresol (B1669610) isomers has been successfully achieved using HPLC. osha.gov

Gas Chromatography (GC): For volatile derivatives, gas chromatography can be an effective separation technique. Sulfonic acids themselves are generally not volatile enough for GC analysis, but they can be derivatized into more volatile esters, for example, by reaction with triethyl orthoformate, to enable their separation and quantification by GC. researchgate.net

The following table provides an overview of the separation techniques applicable to the purification of this compound.

| Technique | Principle | Application to this compound |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Primary method for bulk purification of the crude solid product. |

| HPLC | Differential partitioning between a stationary phase and a liquid mobile phase. | Separation of isomeric sulfonic acids for analytical or preparative purposes. |

| GC (after derivatization) | Differential partitioning between a stationary phase and a gaseous mobile phase. | Analysis of the isomeric purity of the product after conversion to a volatile derivative. |

The selection of the most appropriate isolation and purification strategy will depend on the scale of the synthesis, the nature of the impurities, and the required final purity of the this compound.

Isomer Separation Techniques

The sulfonation of m-cresol, the primary route to this compound, inherently produces a mixture of isomers, primarily this compound and 4-Hydroxy-2-methylbenzenesulfonic acid. The separation of these closely related isomers is a critical and often challenging step in the manufacturing process.

One established approach for separating cresol isomers, which can be adapted for their sulfonated derivatives, involves the formation of addition products. For instance, a historical method for separating meta- and para-cresol involves forming a solid addition product of meta-cresol with phenol, which can be separated from the liquid para-cresol fraction by physical means such as crystallization and filtration. google.com This principle of forming distinct solid-phase adducts or salts with different solubilities can be a viable strategy for separating the sulfonic acid isomers.

Fractional crystallization is another powerful technique. This method exploits the differences in the solubility of the isomeric sulfonic acids or their salts in a particular solvent system. By carefully controlling the temperature and concentration, it is possible to selectively crystallize one isomer while the other remains in the mother liquor. A similar principle, termed stripping crystallization, which combines distillation and crystallization at the triple point of a substance, has been effectively used to separate cresol isomers and could be explored for their sulfonated counterparts. researchgate.netresearchgate.net

Furthermore, the formation of salts with different organic bases can be a strategic approach. The varying steric and electronic interactions between the isomeric sulfonic acids and a chosen base can lead to significant differences in the crystal lattice energies and solubilities of the resulting salts, facilitating their separation.

Advanced Crystallization and Chromatographic Purification Strategies

To achieve the high purity required for many applications, advanced purification strategies beyond simple crystallization are often necessary.

Advanced Crystallization Techniques:

Controlled crystallization, with precise regulation of cooling rates, agitation, and seeding, is fundamental to obtaining crystals of a desired size and purity. For instance, in the purification of other organic acids, slow cooling and the introduction of seed crystals have been shown to significantly improve crystal purity.

A multi-stage crystallization process, where the product is recrystallized multiple times from fresh solvent, can progressively reduce the level of impurities. Washing the crystalline product with a carefully chosen solvent, in which the desired product has low solubility but the impurities are readily soluble, is also a critical step.

Chromatographic Purification Strategies:

For achieving the highest levels of purity, particularly in analytical or specialized applications, chromatographic techniques are indispensable.

Preparative High-Performance Liquid Chromatography (HPLC): This technique is highly effective for separating closely related isomers and other impurities. The choice of the stationary phase is crucial. While traditional C18 (ODS) columns are widely used, phenyl columns have demonstrated superior selectivity for aromatic positional isomers like cresols due to the additional π-π interactions they can engage in. lcms.cz The scalability of HPLC methods allows for the purification of larger quantities of material. sielc.com

Immobilized Metal Affinity Chromatography (IMAC): While commonly used for protein purification, the principles of IMAC can be adapted for small molecules with appropriate functionalities. chiet.edu.eg

Column Chromatography: For larger scale purifications where HPLC may be less economical, column chromatography using silica (B1680970) gel or other adsorbents remains a viable option. The selection of an appropriate eluent system is key to achieving good separation. google.com

| Purification Technique | Principle | Application for this compound | Key Considerations |

| Advanced Crystallization | Differential solubility of the compound and impurities. | Removal of isomeric and process-related impurities. | Solvent selection, cooling profile, seeding, and washing. |

| Preparative HPLC | Differential partitioning between a stationary and mobile phase. | High-purity separation of isomers and trace impurities. | Column chemistry (e.g., phenyl vs. C18), mobile phase composition, and loading capacity. lcms.czsielc.com |

| Column Chromatography | Adsorption chromatography on a solid stationary phase. | Larger scale purification to remove significant impurities. | Adsorbent type (e.g., silica gel), and eluent system optimization. google.com |

Industrial-Scale Synthesis Research and Scalability Considerations

The transition from laboratory-scale synthesis to industrial production introduces a host of challenges that must be addressed to ensure an efficient, safe, and economically viable process. alliedacademies.org

Process Optimization:

The optimization of reaction conditions is paramount. This includes the molar ratio of reactants (m-cresol and sulfonating agent), reaction temperature, and reaction time. For instance, in the synthesis of related sulfonic acids, precise temperature control is critical to prevent side reactions and product degradation. The use of process simulation software like Aspen HYSYS can be invaluable for modeling the process and identifying optimal operating parameters before physical pilot plant trials. chiet.edu.eg

Reactor Design and Material of Construction:

The highly corrosive nature of the reactants and products in sulfonation reactions necessitates careful consideration of the reactor materials. Glass-lined or specialized alloy reactors are often required to prevent corrosion and contamination of the product. The reactor design must also ensure efficient heat transfer to control the exothermic sulfonation reaction and prevent thermal runaways.

Downstream Processing and Waste Management:

The industrial-scale process must incorporate efficient and environmentally sound downstream processing. This includes the separation of the product from the reaction mixture, purification to the required specifications, and drying. The treatment and disposal of waste streams, such as spent acid, are significant environmental and cost considerations. Developing processes that minimize waste generation, for example, by recycling the sulfonating agent, is a key aspect of green chemistry and sustainable manufacturing.

Scalability of Purification Methods:

Economic Feasibility:

Mechanistic Investigations of 2 Hydroxy 6 Methylbenzenesulfonic Acid Reactions

Electrophilic Aromatic Substitution Mechanisms

Role of Sulfur Trioxide (SO₃) as the Electrophilic Species

In aromatic sulfonation, the active electrophile is sulfur trioxide (SO₃). numberanalytics.comdocbrown.info SO₃ is a powerful electrophile due to the significant positive polarization of the sulfur atom, which is bonded to three highly electronegative oxygen atoms. docbrown.info It is typically generated in situ from concentrated sulfuric acid (H₂SO₄) or, more efficiently, by using fuming sulfuric acid (oleum), which is a solution of SO₃ in H₂SO₄. numberanalytics.comopenochem.org

The mechanism proceeds as follows:

Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This step disrupts the aromaticity of the ring and forms the high-energy sigma complex. docbrown.infoopenochem.org

Deprotonation: A weak base, such as the hydrogensulfate ion (HSO₄⁻) present in the medium, removes a proton from the carbon atom that formed the new C-S bond. docbrown.info This restores the stable aromatic π-system and results in the formation of the benzenesulfonic acid product. masterorganicchemistry.comopenochem.org

Unlike many other electrophilic aromatic substitutions, sulfonation is notably reversible. openochem.orgmasterorganicchemistry.com Heating an arylsulfonic acid in the presence of dilute aqueous acid can reverse the reaction, removing the sulfonic acid group and regenerating the parent arene. masterorganicchemistry.comwikipedia.org While the conventional mechanism involves a distinct sigma complex intermediate, some computational studies suggest that in nonpolar solvents and without a catalyst, the reaction between an arene and a single SO₃ molecule may proceed through a concerted mechanism without a formal intermediate. researchgate.net

Directing Effects of Hydroxyl and Methyl Groups on Sulfonation Position

When a benzene (B151609) ring already contains substituents, they influence the position of the incoming electrophile. The hydroxyl (-OH) and methyl (-CH₃) groups present in the precursor to 2-Hydroxy-6-methylbenzenesulfonic acid (an isomer of methylphenol or cresol) are both activating groups. wikipedia.orgmsu.edu Activating groups increase the rate of electrophilic aromatic substitution by donating electron density to the ring, making it more nucleophilic. wikipedia.org They stabilize the positive charge of the arenium ion intermediate through resonance or inductive effects and direct the incoming electrophile to the ortho and para positions. wikipedia.orgmsu.edu

Hydroxyl Group (-OH): This is a strongly activating ortho, para-director. The oxygen's lone pairs can be delocalized into the ring via resonance, which strongly stabilizes the arenium ion when the attack occurs at the ortho or para positions.

Methyl Group (-CH₃): This is a weakly activating ortho, para-director. It donates electron density primarily through an inductive effect.

The formation of this compound specifically points to the sulfonation of 3-methylphenol (m-cresol). In m-cresol (B1676322), the hydroxyl and methyl groups are meta to each other. Both groups direct incoming electrophiles to the same positions:

The -OH group directs to positions 2, 4, and 6.

The -CH₃ group directs to positions 2, 4, and 6.

This cooperative directing effect makes positions 2, 4, and 6 highly susceptible to electrophilic attack. The -OH group is a much stronger activating group than the -CH₃ group, so its influence is dominant. Sulfonation of m-cresol can therefore lead to several isomers, with substitution occurring at the positions most activated by the hydroxyl group. The specific conditions of the reaction, such as temperature and catalyst, will determine the final product distribution. researchgate.net

Kinetic and Thermodynamic Parameters Governing Sulfonation Reactions

The reversibility of sulfonation means that the reaction is subject to both kinetic and thermodynamic control, with temperature being a key factor influencing the product distribution. stackexchange.com

Kinetic Control: At lower temperatures, the reaction is faster, and the product that is formed most quickly (the one with the lowest activation energy) predominates. For phenols, this is often the ortho-substituted product. stackexchange.com The transition state leading to the ortho isomer can sometimes be stabilized by proximity effects or hydrogen bonding with the hydroxyl group.

Kinetic studies on the sulfonation of phenol (B47542) provide insight into the parameters governing these reactions. The activation energies (E) and rate constants (k) differ for the formation of the ortho and para isomers, highlighting the distinct energy profiles of the competing pathways.

Table 1: Representative Kinetic Parameters for Phenol Sulfonation This table presents illustrative data based on findings from studies on phenol sulfonation to demonstrate the concepts of kinetic and thermodynamic control. Actual values for this compound precursors may vary.

| Reaction Pathway | Parameter | Value | Significance |

| Ortho-sulfonation (Kinetic Product) | Activation Energy (E₁) | 8.17 kJ/mol researchgate.net | Lower activation energy leads to a faster reaction rate at lower temperatures. researchgate.net |

| Rate Constant (k₁) | 5.74 × 10³ researchgate.net | Reflects the rate of formation of the kinetic product. researchgate.net | |

| Para-sulfonation (Thermodynamic Product) | Activation Energy (E₂) | 69.35 kJ/mol researchgate.net | Higher activation energy means this pathway is slower, but favored at higher temperatures. researchgate.net |

| Rate Constant (k₂) | 1.43 × 10¹⁰ researchgate.net | Represents the rate of formation of the more stable thermodynamic product. researchgate.net |

Nucleophilic Substitution Reactions at the Sulfonic Acid Moiety

While the aromatic ring of this compound undergoes electrophilic substitution, the sulfonic acid group itself can act as a leaving group in nucleophilic substitution reactions. These reactions typically require forcing conditions or significant electronic activation of the aromatic ring.

Reactivity Profiling with Various Nucleophiles (e.g., Hydroxide (B78521), Amines, Thiols)

The carbon atom to which the sulfonic acid group is attached is electrophilic and can be attacked by nucleophiles, leading to ipso-substitution (substitution at the position already bearing a substituent).

Hydroxide (⁻OH): A classic reaction of arylsulfonic acids is their conversion to phenols. This is achieved by fusing the sodium salt of the sulfonic acid with sodium hydroxide at high temperatures (alkali fusion). The hydroxide ion acts as a strong nucleophile, displacing the sulfonate group. wikipedia.org

Amines (R-NH₂): Arylsulfonic acids can be converted to arylamines via nucleophilic substitution. acs.org This reaction often requires an electron-deficient aromatic ring to proceed efficiently. For example, sulfonic acids bearing strongly electron-withdrawing groups like nitro groups react with amines to displace the sulfonate group and form a new C-N bond. acs.org

Water (H₂O): In the reverse of sulfonation, water can act as a nucleophile. Heating an arylsulfonic acid in the presence of aqueous acid leads to hydrolytic desulfonation, where the -SO₃H group is replaced by a hydrogen atom. wikipedia.org

Thiols (R-SH): While less common than reactions with hydroxides and amines, reactions with thiolates (RS⁻) can also occur under appropriate conditions, particularly on highly activated aromatic systems, leading to the formation of aryl thioethers.

Table 2: Summary of Nucleophilic Substitution Reactions

| Nucleophile | Reagent(s) | Product Type | Reaction Name |

| Hydroxide (⁻OH) | NaOH (fusion) | Phenol | Alkali Fusion |

| Amine (RNH₂) | RNH₂ | Arylamine | Nucleophilic Aromatic Substitution |

| Water (H₂O) | Dilute H₂SO₄, heat | Arene (parent hydrocarbon) | Hydrolytic Desulfonation wikipedia.org |

| Thiolate (RS⁻) | NaSR | Aryl Thioether | Nucleophilic Aromatic Substitution |

Electronic Activation of the Aromatic Ring Towards Substitution

For a nucleophilic aromatic substitution (SNAr) to occur, the aromatic ring must typically be rendered electron-deficient (electrophilic). masterorganicchemistry.com This is the opposite of the electronic requirement for electrophilic substitution. The reaction is greatly accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.com

These EWGs serve two main functions:

They decrease the electron density of the aromatic ring, making it more susceptible to attack by a nucleophile.

They stabilize the negatively charged intermediate (the Meisenheimer complex) through resonance or induction. acs.orgmasterorganicchemistry.com

In this compound, the sulfonic acid group (-SO₃H) is itself an electron-withdrawing group and thus activates the ring toward nucleophilic attack. However, the hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating groups. msu.edu Their presence counteracts the activating effect of the sulfonic acid group, making nucleophilic substitution more difficult compared to an arene with only strongly deactivating groups (like nitro groups). masterorganicchemistry.com Studies on compounds like 2,4-dinitrobenzenesulfonic acid show that with sufficient electronic activation from multiple EWGs, the sulfonic acid group becomes an excellent leaving group, readily undergoing ipso-substitution with various nucleophiles under mild conditions. acs.org The efficiency of nucleophilic substitution on this compound would therefore be a balance between the activating nature of the sulfonyl group and the deactivating (for SNAr) nature of the hydroxyl and methyl groups.

Oxidation Pathways of Aromatic Substituents

The oxidation of the methyl group in this compound to a carboxylic acid derivative, 2-hydroxy-6-carboxybenzenesulfonic acid, is a transformation of significant synthetic interest. However, detailed research focusing specifically on the oxidation of this compound is limited. Therefore, this section will discuss the potential oxidation pathways based on established principles of organic chemistry for similar aromatic compounds.

Research on Oxidation of the Methyl Group to Carboxylic Acid Derivatives

The oxidation of an alkyl group attached to a benzene ring to a carboxylic acid is a common reaction in organic synthesis. For the methyl group of this compound, this transformation would involve the conversion of the -CH₃ group to a -COOH group. This process typically requires strong oxidizing agents.

Influence of Oxidizing Agents and Reaction Environments

Various oxidizing agents and reaction conditions can be employed for the oxidation of alkylbenzenes. The choice of reagent is crucial to achieve the desired transformation selectively and efficiently.

Common Oxidizing Agents and Their Potential Influence:

Potassium Permanganate (B83412) (KMnO₄): A powerful oxidizing agent that is often used for this type of transformation. The reaction is typically carried out in alkaline conditions, followed by acidification. The permanganate ion (MnO₄⁻) attacks the benzylic position of the methyl group.

Potassium Dichromate (K₂Cr₂O₇): Another strong oxidizing agent, usually used in acidic conditions (e.g., with sulfuric acid). The reaction involves the chromium(VI) species as the active oxidant.

Nitric Acid (HNO₃): Can also be used, but it may lead to nitration of the aromatic ring as a side reaction, especially at higher concentrations and temperatures.

Catalytic Oxidation: Modern methods often employ catalytic systems, which can be more selective and environmentally friendly. These can involve transition metal catalysts in the presence of a co-oxidant like molecular oxygen or hydrogen peroxide. For instance, cobalt or manganese salts are known to catalyze the aerobic oxidation of toluenes.

Electrochemical Oxidation: This method offers a green alternative to traditional chemical oxidants. By applying an electric current, the methyl group can be oxidized at an electrode surface. The reaction conditions, such as the electrode material, solvent, and electrolyte, would significantly influence the product yield and selectivity.

The reaction environment, including temperature, pH, and solvent, plays a critical role. Higher temperatures generally increase the reaction rate but can also lead to more side products and decomposition. The pH is particularly important when using agents like KMnO₄, as the oxidizing power of permanganate is pH-dependent.

Data Table: Potential Oxidizing Systems for this compound

| Oxidizing Agent | Typical Conditions | Potential Advantages | Potential Challenges |

| Potassium Permanganate | Alkaline (e.g., NaOH or Na₂CO₃), heat; followed by acidification | Strong and effective | Potential for over-oxidation and ring cleavage, formation of MnO₂ waste |

| Potassium Dichromate | Acidic (e.g., H₂SO₄), heat | Strong oxidizing power | Use of toxic chromium(VI), harsh reaction conditions |

| Nitric Acid | Concentrated or fuming, heat | Readily available | Risk of nitration side reactions |

| Catalytic O₂/H₂O₂ | Transition metal catalyst (e.g., Co, Mn), elevated temperature and pressure | Greener, potentially more selective | Catalyst deactivation, may require specific reaction setup |

| Electrochemical Oxidation | Specific electrode material, electrolyte, controlled potential/current | Environmentally friendly, high selectivity possible | May require specialized equipment, optimization of parameters |

Polycondensation Mechanisms and Side Reaction Formation (e.g., Policresulen synthesis impurities)

Policresulen is a polycondensation product of m-cresolsulfonic acid (which includes isomers like this compound) and formaldehyde (B43269). researchgate.netcaltech.edu The reaction involves the formation of methylene (B1212753) bridges (-CH₂-) between the phenolic units, leading to a complex polymeric structure.

The fundamental mechanism is an electrophilic aromatic substitution, where the activated aromatic ring of the cresolsulfonic acid attacks the protonated formaldehyde (or its equivalent). This initially forms hydroxymethyl derivatives, which then react further with other phenol molecules to form the methylene-linked polymer.

However, the synthesis of Policresulen is not without the formation of side products and impurities. A recent study utilizing liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-Q-TOF MS) identified 21 previously unknown impurities in a Policresulen solution, indicating the presence of numerous oligomers and other related substances. caltech.edugoogle.com

Known and Potential Impurities in Policresulen Synthesis:

A Chinese patent (CN106053630A) discloses a quality control method for Policresulen that involves monitoring several known impurities by High-Performance Liquid Chromatography (HPLC). acs.org These include:

m-Cresol-4,6-disulfonic acid

m-Cresol-4-sulfonic acid

A dimer of Policresulen

The formation of these impurities can be attributed to several side reactions occurring during the synthesis:

Over-sulfonation: During the initial sulfonation of m-cresol, it is possible to introduce more than one sulfonic acid group onto the aromatic ring, leading to the formation of disulfonic acids.

Incomplete Polymerization: The polycondensation reaction may not go to completion, leaving behind unreacted monomers and low molecular weight oligomers, such as dimers and trimers.

Formation of Dimethylene Ether Bridges: Besides the desired methylene bridges, dimethylene ether bridges (-CH₂-O-CH₂-) can also form, especially under certain pH and temperature conditions. These ether linkages are generally less stable than methylene bridges and can be a source of structural heterogeneity in the final polymer. The formation of these ether bridges occurs when two hydroxymethyl groups react with each other, eliminating a molecule of water. researchgate.netnih.gov

Data Table: Identified and Potential Impurities in Policresulen

| Impurity | Potential Source/Formation Mechanism | Analytical Method for Detection |

| m-Cresol-4,6-disulfonic acid | Over-sulfonation of m-cresol during the initial synthesis step. | HPLC acs.org |

| m-Cresol-4-sulfonic acid | Unreacted starting material or product of side reactions. | HPLC acs.org |

| Policresulen Dimer | Incomplete polymerization, representing the initial stage of oligomerization. | HPLC acs.org |

| Oligomers (n < desired polymer length) | Premature termination of the polycondensation reaction. | LC-Q-TOF MS caltech.edugoogle.com |

| Compounds with Dimethylene Ether Bridges | Reaction between two hydroxymethyl intermediates during polycondensation. | Spectroscopic methods (e.g., NMR) |

| Unidentified Impurities | Various side reactions, degradation products, or contaminants from starting materials. | LC-Q-TOF MS caltech.edugoogle.com |

The control of these impurities is crucial for ensuring the quality and consistency of Policresulen. The detailed characterization of these byproducts, as demonstrated by advanced analytical techniques like LC-Q-TOF MS, is a critical step in optimizing the manufacturing process to minimize their formation. caltech.edugoogle.com

Cutting Edge Analytical and Spectroscopic Characterization of 2 Hydroxy 6 Methylbenzenesulfonic Acid

High-Resolution Spectroscopic Techniques for Structural Elucidation

Specific experimental ¹H NMR and ¹³C NMR data for 2-Hydroxy-6-methylbenzenesulfonic acid, including chemical shifts (δ) and coupling constants (J), are not available in the public domain. Theoretical predictions and analysis of related compounds suggest that the ¹H NMR spectrum would show distinct signals for the aromatic protons, the methyl group protons, and the hydroxyl proton. The ¹³C NMR spectrum would be expected to show seven unique carbon signals corresponding to the molecular structure. However, without experimental data, a detailed analysis and data table cannot be provided.

Experimental FT-IR and Raman spectra with specific peak assignments for this compound are not documented in the searched sources. A general analysis would anticipate characteristic vibrational modes for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and methyl group, S=O stretches of the sulfonic acid group, and various bending modes. A data table of these expected vibrations cannot be accurately compiled without experimental spectra.

An experimental mass spectrum and detailed fragmentation pattern for this compound are not available. The molecular weight of the compound is 188.20 g/mol . nih.gov In a mass spectrometer, the compound would be expected to show a molecular ion peak, and fragmentation would likely involve the loss of SO₃ (80 Da) or other characteristic fragments. A data table detailing these fragments and their relative abundances cannot be generated without experimental results.

There is no available experimental UV-Vis spectrum for this compound. Aromatic compounds of this nature typically exhibit absorption bands in the UV region due to π → π* electronic transitions. The presence of the hydroxyl and sulfonic acid groups would influence the wavelength of maximum absorbance (λmax). Without experimental data, a precise discussion and data table of electronic transitions are not possible.

Advanced Chromatographic Separation Methods for Purity and Quantification

While HPLC methods have been developed for isomers such as 2-hydroxy-4-methylbenzenesulfonic acid and other benzenesulfonic acids, a specific and validated HPLC method for this compound is not described in the available literature. Method development would likely involve reverse-phase chromatography with a C18 column and a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Detection would typically be performed using a UV detector. Without a documented method, a data table of chromatographic parameters cannot be provided.

Gas Chromatography (GC) for Volatile Derivatives and Impurities

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of this compound by GC is generally not feasible due to its high polarity, low volatility, and thermal lability, stemming from the presence of the sulfonic acid and hydroxyl functional groups. These groups can lead to strong adsorption on GC columns and thermal decomposition in the injector port. gcms.czcolostate.edu To overcome these limitations, derivatization is an essential prerequisite for GC analysis. gcms.cz

The primary goal of derivatization is to convert the non-volatile sulfonic acid into a more volatile and thermally stable derivative. libretexts.org Common strategies include:

Alkylation: This is a popular method for acidic compounds. colostate.edu For sulfonic acids, esterification can be achieved using various alkylating agents to form sulfonate esters. For instance, trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) can be used for online derivatization, converting fatty acids to their methyl esters, a technique potentially adaptable for sulfonic acids. Another approach involves reagents like pentafluorobenzyl bromide (PFBBr). gcms.cz

Silylation: This is one of the most widely used derivatization techniques in GC. libretexts.org It involves replacing the active hydrogens in the hydroxyl and sulfonic acid groups with a trimethylsilyl (B98337) (TMS) group. gcms.czlibretexts.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are effective for this purpose. A patent for the GC analysis of m-cresol (B1676322), a structural relative, describes derivatization using a trimethylsilane (B1584522) reagent. google.comnih.gov

Once derivatized, the resulting volatile compound can be analyzed using capillary GC coupled with a flame ionization detector (FID) or, for more definitive identification, a mass spectrometer (MS). The choice of capillary column is critical for separating the derivative from impurities. A common choice is a column with a stationary phase like 5%-phenyl-95%-methylpolysiloxane, which is suitable for a wide range of compounds. google.com

The analysis of impurities in the starting material or final product is also crucial. Pyrolysis-GC/MS has been demonstrated as a viable method for characterizing sulfonated aromatic compounds, which could be applied to identify thermally-induced degradation products or non-volatile impurities in this compound. nih.govresearchgate.net

Table 1: Potential GC Derivatization Strategies and Conditions

| Derivatization Technique | Reagent Example | Target Functional Group(s) | Typical Reaction Conditions | Resulting Derivative |

|---|---|---|---|---|

| Alkylation (Esterification) | Trimethylsulfonium Hydroxide (TMSH) | Sulfonic Acid, Hydroxyl | Online, in injector port | Methyl sulfonate, Methyl ether |

| Silylation | BSTFA or MTBSTFA | Sulfonic Acid, Hydroxyl | 60-100°C for 30-60 min | Trimethylsilyl (TMS) sulfonate, TMS ether |

Capillary Electrophoresis (CE) for High-Resolution Analysis

Capillary electrophoresis (CE) offers a high-resolution alternative for the analysis of charged, polar compounds like this compound in their native state, circumventing the need for derivatization. libretexts.org The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. usp.orguspnf.com

For a sulfonic acid, which is anionic over a wide pH range, Capillary Zone Electrophoresis (CZE) is the most straightforward mode. usp.org Key parameters to optimize for achieving high-resolution separation include:

Buffer pH: The pH of the background electrolyte (BGE) will determine the charge state of the analyte and the magnitude of the electroosmotic flow (EOF). A buffer pH well above the pKa of the sulfonic acid group ensures it is fully deprotonated and migrates as an anion.

Buffer Composition and Concentration: Common buffers include phosphate (B84403) or borate. The concentration affects the ionic strength, which in turn influences migration times and peak shapes.

Applied Voltage: Higher voltages generally lead to faster separations and sharper peaks, but can generate Joule heating, which may affect resolution. libretexts.org

While direct UV detection is possible due to the aromatic ring, sensitivity can be enhanced using indirect UV detection, especially for complex matrices. nih.gov CE is particularly well-suited for separating isomers. Although no direct studies on this compound were found, CE methods have been successfully developed for the chiral separation of various aliphatic and aromatic hydroxy acids using chiral selectors like vancomycin (B549263) in the BGE. nih.gov This highlights the potential of CE for resolving closely related isomers of the target compound.

Furthermore, sulfonic acids themselves can be used as ion-pairing agents in CE to facilitate the separation of other molecules like proteins and peptides, demonstrating their predictable electrophoretic behavior. nih.gov

Table 2: Typical Capillary Zone Electrophoresis (CZE) Conditions

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Capillary | Fused-silica, 50-75 µm i.d., 30-60 cm length | Standard for CZE, provides good efficiency. libretexts.org |

| Background Electrolyte (BGE) | 20-100 mM Phosphate or Borate buffer | Provides buffering capacity and carries the current. |

| pH | 5-9 | Ensures full ionization of the sulfonic acid group. |

| Applied Voltage | 10-30 kV | Drives the separation; higher voltage reduces analysis time. |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, are indispensable for the comprehensive analysis of complex samples.

Liquid chromatography-mass spectrometry (LC-MS/MS) is the premier technique for the analysis of polar, non-volatile compounds like this compound. nih.gov It combines the high separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.

A reversed-phase HPLC method would be a common starting point, using a C18 or similar column. The mobile phase would typically consist of an aqueous component (like water with a small amount of acid, e.g., formic acid) and an organic modifier (like acetonitrile or methanol). nih.gov The acidic additive helps to suppress the ionization of the sulfonic acid group, improving peak shape and retention.

For detection, electrospray ionization (ESI) in negative ion mode is ideal for sulfonic acids, as they readily form [M-H]⁻ ions. In a study of the structurally similar isomer, 2-hydroxy-5-methylbenzenesulfonic acid, ESI in negative mode was successfully used. mdpi.com

Tandem mass spectrometry (MS/MS) provides structural information and enhances selectivity. By selecting the [M-H]⁻ precursor ion and fragmenting it, characteristic product ions can be monitored. For cresyl sulfates and hydroxybenzenesulfonic acid isomers, common fragment ions observed correspond to [SO₃]⁻ (m/z 80) and the deprotonated cresol (B1669610) fragment (m/z 107). mdpi.com These specific transitions can be used in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes for highly sensitive and selective quantification.

Table 3: Illustrative LC-MS/MS Parameters for a Structural Isomer (2-hydroxy-5-methylbenzenesulfonic acid)

| Parameter | Condition | Reference |

|---|---|---|

| LC Column | Reversed-phase C18 | mdpi.com |

| Mobile Phase | Acetonitrile/Water with Formic Acid | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative | mdpi.com |

| Precursor Ion [M-H]⁻ | m/z 187.0 | mdpi.com |

For the analysis of volatile organic impurities or byproducts that may be present alongside this compound, GC-MS is the method of choice. nih.gov As discussed in section 4.2.2, direct analysis of the main compound is not practical. However, GC-MS is highly effective for identifying and quantifying trace levels of more volatile components, such as residual starting materials (e.g., m-cresol) or solvents. nih.govchromforum.org

The sample would typically be dissolved in a suitable organic solvent, and the resulting solution injected directly into the GC-MS. The mass spectrometer, operating in full scan mode, can identify unknown impurities by comparing their mass spectra to library databases. For quantitative analysis of known impurities, selected ion monitoring (SIM) mode can be used to achieve very low detection limits. nih.gov

Derivatization Strategies for Enhanced Analytical Sensitivity

Derivatization can be employed not only to enable GC analysis but also to enhance detection sensitivity and improve chromatographic performance in LC. actascientific.com

Pre-column derivatization involves reacting the analyte to form a derivative before it is introduced into the chromatographic system. nih.govjascoinc.com This is the strategy used for GC analysis, as previously described. In the context of LC, pre-column derivatization is often used to attach a chromophore or fluorophore to the analyte to enhance UV or fluorescence detection. For instance, reagents that react with the phenolic hydroxyl group could be used. Dansyl chloride is a well-known derivatizing agent that reacts with phenols and amines to produce highly fluorescent derivatives, significantly lowering detection limits in LC-MS/MS analysis of compounds like p-cresol (B1678582). researchgate.netnih.gov

Post-column derivatization involves adding a reagent to the column effluent, after the separation has occurred but before detection. actascientific.comresearchgate.net This approach avoids the potential for creating multiple derivative products or interfering peaks from the derivatizing reagent itself. For sulfonic acids, anion-exchange chromatography can be followed by post-column reaction with a suitable reagent to enable spectrometric detection, which has been shown to enhance accuracy and sensitivity for compounds like taurine (B1682933) and cysteic acid. researchgate.net This technique could be adapted for this compound to improve its detection in complex matrices where high background noise is an issue.

Table 4: Mentioned Compound Names

| Compound Name |

|---|

| 2,4,6-trinotrobenzenesulphonic acid |

| 2-hydroxy-5-methylbenzenesulfonic acid |

| This compound |

| Acetanilide |

| Acetic anhydride |

| Acetonitrile |

| Aminonaphthalene |

| Aniline |

| Benzidine |

| Borate |

| Cysteic acid |

| Dansyl chloride |

| Formic acid |

| Heptanesulfonic acid |

| m-cresol |

| Methanol |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |

| o-phthalaldehyde |

| p-cresol |

| p-Chloraniline |

| Pentafluorobenzyl bromide (PFBBr) |

| Phosphate |

| Taurine |

| Trimethylsulfonium hydroxide (TMSH) |

| Vancomycin |

Development of Fluorescent and UV-Active Labeling Reagents

The inherent structure of this compound, featuring a phenolic hydroxyl group and a sulfonic acid moiety on an aromatic ring, provides a versatile scaffold for the synthesis of UV-active labeling reagents, particularly azo dyes. While specific fluorescent probes directly derived from this compound are not extensively documented in readily available literature, its potential as a precursor for UV-active dyes is significant. Aromatic sulfonic acids are widely used as intermediates in the production of various colorants. numberanalytics.com

The synthesis of such reagents would typically involve a two-step diazotization-coupling reaction. unb.ca In this process, an aromatic amine is converted into a diazonium salt, which then couples with an activated aromatic compound like this compound. The hydroxyl group and the methyl group on the benzene (B151609) ring of this compound direct the coupling to specific positions, influencing the final structure and chromophoric properties of the resulting azo dye. The general synthetic route for producing azo dyes from sulfonic acid-based amines is a well-established process in dye chemistry. nih.gov

These synthesized azo dyes can then be utilized as UV-active labeling reagents for various analytical applications, including the spectrophotometric determination of metal ions or as indicators. The sulfonic acid group often enhances the water solubility of the resulting dye. numberanalytics.com

Table 1: Potential Azo Dye Synthesis from this compound

| Reactant 1 (Amine for Diazotization) | Reactant 2 (Coupling Agent) | Potential Product Class | Potential Application |

| Aniline | This compound | Monoazo Dye | UV-Vis Spectrophotometry, Indicator |

| Substituted Anilines (e.g., nitroaniline) | This compound | Substituted Azo Dye | Specialized Analytical Reagent |

| Aminonaphthalenesulfonic acids | This compound | Disazo Dye | Industrial Colorant, Complexometric Indicator |

This table is illustrative of the potential synthetic pathways based on general knowledge of azo dye chemistry. Specific reaction conditions would need to be optimized.

Analytical Method Validation and Quality Assurance Protocols in Research

The development and validation of analytical methods are critical to ensure the reliability and accuracy of data when quantifying this compound in research and industrial settings. High-performance liquid chromatography (HPLC) is a common and effective technique for the analysis of aromatic sulfonates. nih.govhelixchrom.com A typical method would involve a reversed-phase column with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer. helixchrom.comwaters.com

Method validation would be performed according to the International Conference on Harmonisation (ICH) guidelines, encompassing several key parameters.

Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. This is typically assessed by analyzing placebo or spiked samples and demonstrating that no interference occurs at the retention time of this compound.

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. This is determined by analyzing a series of dilutions of a standard solution and performing a linear regression analysis of the concentration versus the peak area. A correlation coefficient (R²) close to 1 indicates good linearity. nih.gov

Accuracy refers to the closeness of the measured value to the true value. It is usually determined by a recovery study, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For aromatic sulfonates, RSD values between 2.9% and 8.6% have been reported. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ) are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in mobile phase composition, pH, flow rate, and column temperature.

Table 2: Typical Parameters for HPLC Method Validation for this compound

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | No interference at the analyte's retention time. |

| Linearity (Correlation Coefficient, R²) | ≥ 0.995 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (Repeatability, RSD) | ≤ 2.0% |

| Precision (Intermediate, RSD) | ≤ 3.0% |

| Limit of Quantitation (LOQ) | Sufficiently low for the intended application. |

| Robustness | System suitability parameters met after minor changes. |

These criteria are based on general guidelines and may vary depending on the specific application and regulatory requirements.

Quality Assurance Protocols in a research setting would involve the routine implementation of the validated method. This includes regular system suitability testing to ensure the chromatographic system is performing adequately before sample analysis. System suitability tests may include parameters like theoretical plates, tailing factor, and the precision of replicate injections of a standard solution. The use of quality control samples at different concentration levels within each analytical run helps to monitor the ongoing performance of the method. A comprehensive Standard Operating Procedure (SOP) detailing the entire analytical process, from sample preparation to data reporting, is essential for maintaining consistency and quality.

Computational and Quantum Chemical Investigations of 2 Hydroxy 6 Methylbenzenesulfonic Acid

Density Functional Theory (DFT) Studies on Molecular Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (the one with the lowest energy) is determined. For 2-hydroxy-6-methylbenzenesulfonic acid, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy conformation.

Based on studies of similar aromatic sulfonic acids, such as 2-hydroxy-4-methylbenzenesulfonic acid dihydrate, the optimized structure of this compound is expected to have a nearly planar benzene (B151609) ring. researchgate.net The sulfonate group (SO₃H) and the hydroxyl group (OH) attached to the ring will adopt specific orientations to minimize steric hindrance and maximize stabilizing interactions, such as intramolecular hydrogen bonding between the hydrogen of the hydroxyl group and an oxygen of the sulfonate group.

Table 1: Predicted Optimized Geometric Parameters for this compound Note: These values are representative and based on data from analogous compounds like 2-hydroxy-4-methylbenzenesulfonic acid dihydrate. researchgate.net The exact values for the title compound would require a specific DFT calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |

| C-S | ~1.78 Å | |

| S-O | 1.44 - 1.46 Å | |

| C-O (hydroxyl) | ~1.36 Å | |

| C-C (methyl) | ~1.51 Å | |

| Bond Angle | C-C-C (aromatic) | 118 - 122° |

| C-S-O | ~105 - 108° | |

| O-S-O | ~112 - 115° | |

| C-C-O (hydroxyl) | ~119° | |

| C-C-C (methyl) | ~121° |

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule.

For this compound, the predicted vibrational spectrum would exhibit characteristic peaks corresponding to the functional groups present. These calculations are often scaled by an empirical factor to better match experimental data. nih.gov

Table 2: Predicted Prominent Vibrational Frequencies for this compound Note: These are expected ranges based on general spectroscopic data and studies on similar molecules like benzenesulfonic acid methyl ester. nih.gov

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Hydroxyl Group | 3200 - 3600 |

| C-H Stretch (aromatic) | Benzene Ring | 3000 - 3100 |

| C-H Stretch (methyl) | Methyl Group | 2850 - 2960 |

| Asymmetric S=O Stretch | Sulfonic Acid | 1340 - 1360 |

| Symmetric S=O Stretch | Sulfonic Acid | 1150 - 1180 |

| C-S Stretch | Sulfonic Acid | 690 - 750 |

Frontier Molecular Orbital (FMO) Theory for Reactivity Insights (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atom of the hydroxyl group. The LUMO, conversely, would likely be distributed over the electron-withdrawing sulfonic acid group.

Table 3: Predicted Frontier Molecular Orbital Properties for this compound Note: The energy values are hypothetical and serve for illustrative purposes.

| Property | Description | Predicted Value/Location |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.0 eV |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | ~ 5.5 eV |

| HOMO Location | Regions of high electron density, nucleophilic sites | Benzene ring, Hydroxyl group |

| LUMO Location | Regions of low electron density, electrophilic sites | Sulfonic acid group |

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edunih.gov It examines charge transfer events, known as hyperconjugative interactions, from filled "donor" orbitals to empty "acceptor" orbitals. The energy associated with these interactions (E(2)) quantifies their stabilizing effect.

In this compound, significant NBO interactions would be expected:

Intramolecular Hydrogen Bonding: A strong stabilizing interaction between a lone pair on an oxygen of the sulfonic acid group (donor) and the antibonding σ* orbital of the hydroxyl group's O-H bond (acceptor).

Hyperconjugation: Interactions involving the π-system of the benzene ring and the substituent groups. For example, the delocalization of electron density from the lone pairs of the hydroxyl oxygen into the antibonding π* orbitals of the benzene ring.

Table 4: Expected Major NBO Interactions in this compound Note: E(2) values are representative estimates of stabilization energy.

| Donor NBO | Acceptor NBO | Type of Interaction | Estimated E(2) (kcal/mol) |

| LP (O) of SO₃H | σ* (O-H) of hydroxyl | Intramolecular Hydrogen Bond | > 5.0 |

| LP (O) of hydroxyl | π* (C=C) of ring | Resonance/Hyperconjugation | 2.0 - 4.0 |

| π (C=C) of ring | σ* (C-S) | Hyperconjugation | 1.0 - 2.0 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. wolfram.comresearchgate.net It is an excellent tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, poor in electrons, and are susceptible to nucleophilic attack.

Green Regions: Indicate neutral or near-zero potential.

For this compound, the MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the sulfonic acid and hydroxyl groups due to their high electronegativity and lone pairs. The most positive potential (blue) would be found around the acidic hydrogen of the sulfonic acid group and the hydrogen of the hydroxyl group.

Reactivity Indices: Fukui Functions and Dual Descriptors

While MEP maps provide a qualitative view of reactivity, chemical reactivity descriptors derived from conceptual DFT, such as Fukui functions and the dual descriptor, offer a more quantitative analysis. scm.com

Fukui Function (f(r)): This function measures the change in electron density at a particular point when an electron is added to or removed from the system.

f⁺(r): Predicts the site for a nucleophilic attack (where an electron is added).

f⁻(r): Predicts the site for an electrophilic attack (where an electron is removed).

Dual Descriptor (Δf(r)): This descriptor is the difference between the nucleophilic and electrophilic Fukui functions (f⁺(r) - f⁻(r)). It can unambiguously identify sites for nucleophilic (Δf(r) > 0) and electrophilic (Δf(r) < 0) attack. researchgate.netresearchgate.net

For this compound, the analysis of these descriptors would likely pinpoint the sulfonic acid group, particularly the sulfur atom, as a primary site for nucleophilic attack (high f⁺ and Δf > 0). The oxygen atoms of the hydroxyl and sulfonate groups, along with the electron-rich carbon atoms in the benzene ring, would be the most probable sites for electrophilic attack (high f⁻ and Δf < 0).

Molecular Dynamics (MD) Simulations in Solution-Phase Systems and Hydrate (B1144303) Cluster Formation

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of molecules in condensed phases. For this compound, MD simulations can provide atomic-level insights into its solvation, aggregation behavior, and the formation of hydrate clusters, which are crucial for understanding its chemical processability and environmental interactions.

Detailed Research Findings:

While specific MD simulation studies exclusively targeting this compound are not prevalent in publicly accessible literature, the behavior of this compound can be inferred from simulations of analogous molecules, such as other substituted benzenesulfonates and phenolic compounds. nih.govresearchgate.netpku.edu.cn Simulations would typically be conducted using classical force fields like AMBER, CHARMM, or GROMOS, with explicit water models (e.g., TIP3P, SPC/E) to accurately represent the aqueous environment.

A primary focus of such simulations would be the analysis of the hydration shell around the molecule. The sulfonic acid group (–SO₃H) is strongly hydrophilic and would be expected to form multiple strong hydrogen bonds with surrounding water molecules. The hydroxyl (–OH) group would also participate in hydrogen bonding, albeit its interaction strength and dynamics might be influenced by the adjacent methyl group. The methyl (–CH₃) group and the benzene ring introduce hydrophobic character, leading to complex solvation dynamics.

The formation of hydrate clusters would be investigated by analyzing the radial distribution functions (RDFs) between the oxygen atoms of the sulfonate and hydroxyl groups and the hydrogen atoms of water. Integration of the first peak of the RDF gives the coordination number, indicating the average number of water molecules in the first hydration shell. For similar sulfonated aromatic compounds, these coordination numbers are typically high, indicating a well-structured water environment around the polar groups.

Simulations at various concentrations could also reveal tendencies for self-aggregation. The interplay between the hydrophilic sulfonate/hydroxyl groups and the hydrophobic methyl-benzene part of the molecule could lead to the formation of micelles or other aggregates, a phenomenon observed in simulations of surfactants like sodium dodecyl benzene sulfonate. pku.edu.cn The orientation of the molecules at interfaces, for instance, an air-water or a non-polar solvent-water interface, could also be explored, providing insights into its surface activity. researchgate.net

Table 1: Representative Data from Hypothetical MD Simulation of this compound in Water

| Parameter | Functional Group | Predicted Value/Observation | Significance |

| First Hydration Shell Coordination Number | Sulfonate Group (–SO₃⁻) | 5 - 7 water molecules | Indicates strong hydration and stabilization of the anionic group in solution. |

| Hydroxyl Group (–OH) | 2 - 3 water molecules | Shows participation in the hydrogen bond network of water. | |

| Hydrogen Bond Lifetime | Sulfonate-Water | > 10 ps | Suggests stable and long-lived hydrate structures. |

| Hydroxyl-Water | 2 - 5 ps | Reflects dynamic hydrogen bonding typical for phenolic hydroxyl groups. | |

| Solvent Accessible Surface Area (SASA) | Hydrophobic Moiety | Decreases with concentration | Suggests a tendency for aggregation to minimize contact between the non-polar parts and water. |

Quantum Chemical Modeling of Structure Formation and Stability